

# Physical and chemical properties of 2-methoxy-5-methylpyrazine.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-5-methylpyrazine

Cat. No.: B1584543

[Get Quote](#)

## An In-depth Technical Guide to 2-Methoxy-5-methylpyrazine

### Foreword

In the landscape of heterocyclic aromatic compounds, pyrazine derivatives occupy a position of significant interest, bridging the worlds of sensory science and medicinal chemistry. **2-Methoxy-5-methylpyrazine**, in particular, presents a case study in molecular versatility. While renowned for its potent organoleptic properties that define many familiar nutty and roasted food aromas, its underlying chemical architecture—a substituted pyrazine ring—also makes it a valuable scaffold in synthetic chemistry. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a synthesized understanding of this compound's core physical and chemical properties, grounded in established analytical methodologies and practical safety considerations. The objective is to equip the reader with both foundational knowledge and field-proven insights, fostering a comprehensive understanding of this multifaceted molecule.

## Molecular Identification and Structure

**2-Methoxy-5-methylpyrazine** is classified as a member of the pyrazines and an aromatic ether.<sup>[1][2]</sup> Its structure consists of a pyrazine ring substituted with a methoxy group at position 2 and a methyl group at position 5.

Key Identifiers:

- IUPAC Name: **2-methoxy-5-methylpyrazine**[\[2\]](#)
- CAS Number: 2882-22-6[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O[\[2\]](#)[\[3\]](#)
- Synonyms: Pyrazine, 2-methyl-5-methoxy-; 6-Methoxy-3-methylpyrazine[\[3\]](#)[\[4\]](#)
- FEMA Number: 3183[\[5\]](#)[\[6\]](#)

The presence of the electron-donating methoxy and methyl groups on the inherently electron-deficient pyrazine ring modulates its electronic properties and reactivity, which will be explored in subsequent sections.

Caption: Chemical structure of **2-methoxy-5-methylpyrazine**.

## Physical and Organoleptic Properties

The physical state of **2-methoxy-5-methylpyrazine** under ambient conditions is a colorless to pale yellow clear liquid.[\[5\]](#)[\[7\]](#) Its most notable characteristic is its potent aroma, described as reminiscent of hazelnut, almond, and peanut.[\[1\]](#)[\[8\]](#) This property is leveraged extensively in the food and fragrance industries.

Table 1: Key Physical and Chemical Properties

| Property         | Value                        | Source(s)                                                   |
|------------------|------------------------------|-------------------------------------------------------------|
| Molecular Weight | <b>124.14 g/mol</b>          | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Boiling Point    | 167-168 °C at 760 mmHg       | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[9]</a> |
| Density          | ~1.068 g/cm <sup>3</sup>     | <a href="#">[9]</a>                                         |
| Vapor Pressure   | 2.2 mmHg at 25 °C            | <a href="#">[5]</a> <a href="#">[9]</a>                     |
| Flash Point      | 61.7 - 61.9 °C (143 °F) TCC  | <a href="#">[5]</a> <a href="#">[9]</a>                     |
| Solubility       | Soluble in alcohol and water | <a href="#">[6]</a>                                         |
| logP (o/w)       | 1.21                         | <a href="#">[5]</a>                                         |
| Refractive Index | ~1.496 - 1.510 at 20 °C      | <a href="#">[9]</a> <a href="#">[10]</a>                    |

| Aroma Threshold | 3 to 7 ppb (parts per billion) |[\[1\]](#) |

## Chemical Profile and Synthesis

As a substituted pyrazine, **2-methoxy-5-methylpyrazine** exhibits chemical behaviors influenced by the aromatic, electron-deficient pyrazine core and its functional groups. While pyrazine itself is resistant to electrophilic aromatic substitution, the activating methyl and methoxy groups can influence its reactivity in targeted synthetic applications.

## Synthesis Pathway

The preparation of **2-methoxy-5-methylpyrazine** often originates from 2-methylpyrazine.[\[1\]](#) A common and logical synthetic route involves the N-oxidation of the pyrazine ring, followed by chlorination and subsequent nucleophilic substitution with methoxide. This multi-step process is a well-established strategy in heterocyclic chemistry for introducing alkoxy groups onto nitrogen-containing aromatic rings.

Caption: Proposed workflow for the synthesis of **2-methoxy-5-methylpyrazine**.

Causality Behind Experimental Choices:

- Step 1 (N-Oxidation): The pyrazine ring is electron-deficient and thus deactivated towards direct electrophilic substitution. N-oxidation creates an N-oxide, which activates the ring positions (especially alpha and gamma to the N-oxide) for subsequent nucleophilic attack or rearrangement after functionalization.
- Step 2 (Chlorination): Reagents like phosphorus oxychloride ( $\text{POCl}_3$ ) are standard for converting N-oxides into chloro-substituted heterocycles. This step introduces a good leaving group (chloride) onto the ring.
- Step 3 (Nucleophilic Substitution): The chloro-substituted pyrazine is now an excellent substrate for  $\text{S}_{\text{n}}\text{Ar}$  (Nucleophilic Aromatic Substitution) reactions. Sodium methoxide ( $\text{NaOCH}_3$ ) provides the methoxide nucleophile, which displaces the chloride to yield the final methoxylated product. This reaction is typically driven to completion by the formation of a stable salt ( $\text{NaCl}$ ).

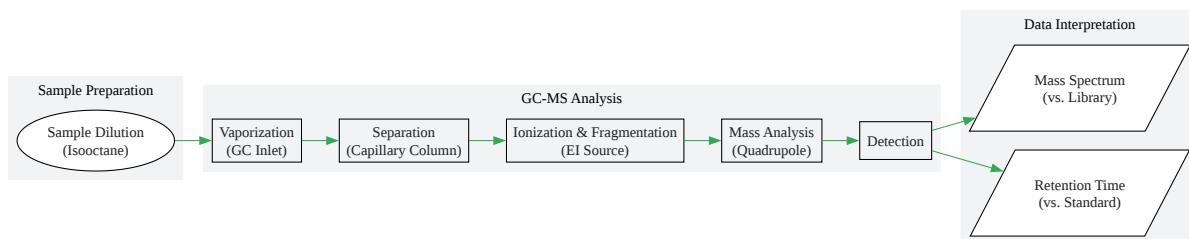
## Analytical Methodologies

Accurate identification and quantification of **2-methoxy-5-methylpyrazine**, particularly in complex matrices like food products or synthetic reaction mixtures, requires robust analytical techniques. Gas chromatography is the premier method due to the compound's volatility.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive identification through a combination of chromatographic retention time and mass spectral fragmentation patterns.

Typical GC Protocol:


- Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., dichloromethane or isoctane).[\[11\]](#)
- Injection: Inject 1  $\mu\text{L}$  of the prepared sample into the GC inlet, typically in split mode to avoid column overload, given the compound's potent aroma.
- Separation: Use a non-polar capillary column (e.g., OV-101 or DB-5 type) for separation.[\[12\]](#)  
A typical temperature program would start at 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.

- Detection (MS): The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode to obtain the mass spectrum.

Expected Kovats Retention Index:

- Standard Non-polar Column (e.g., OV-101): 971[12]

This retention index is a critical, standardized value that helps in confirming the compound's identity across different instruments and laboratories.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-MS analysis of **2-methoxy-5-methylpyrazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is invaluable for structural confirmation. Based on the structure, the expected proton NMR spectrum would show distinct signals corresponding to the three proton environments:

- Aromatic protons on the pyrazine ring.
- Protons of the C5-methyl group.

- Protons of the C2-methoxy group.

## Applications in Research and Development Flavor and Fragrance Industry

The primary application of **2-methoxy-5-methylpyrazine** is as a flavoring agent.<sup>[8]</sup> Its potent nutty and roasted aroma profile makes it a key component in creating flavors for baked goods, beverages, confectionery, and snack foods.<sup>[6][10]</sup>

## Drug Development and Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. While **2-methoxy-5-methylpyrazine** itself is not a therapeutic agent, it serves as a valuable building block. Its functional groups (methoxy and methyl) offer sites for further chemical modification, allowing synthetic chemists to build more complex molecules with potential biological activity. Its use as a pharmaceutical intermediate is a recognized application.<sup>[8]</sup>

## Safety, Handling, and Storage

From a safety perspective, **2-methoxy-5-methylpyrazine** is classified as a flammable liquid and vapor.<sup>[2][8]</sup>

GHS Hazard Information:

- Hazard Statement: H226: Flammable liquid and vapor.<sup>[2]</sup>
- Signal Word: Warning<sup>[2]</sup>

Handling and Storage Protocols:

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.<sup>[13][14]</sup> Handle in a well-ventilated area or a chemical fume hood.<sup>[14]</sup> Keep away from heat, sparks, open flames, and other ignition sources.<sup>[13][15]</sup> Use non-sparking tools and take precautionary measures against static discharge.<sup>[13][16]</sup>

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] The storage area should be designated for flammable liquids. Keep away from oxidizing materials.[13]

Always consult the most current Safety Data Sheet (SDS) before handling this compound.[13][16][17]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-methoxy-5-methylpyrazine | 2882-22-6 [chemicalbook.com]
- 2. 2-Methoxy-5-methylpyrazine | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-methylpyrazine [webbook.nist.gov]
- 4. Pyrazine, 2-methoxy-5-methyl- | SIELC Technologies [sielc.com]
- 5. parchem.com [parchem.com]
- 6. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodsentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. methoxymethyl pyrazine, 63450-30-6 [thegoodsentscompany.com]
- 11. esslabshop.com [esslabshop.com]
- 12. 2-Methoxy-5-methylpyrazine [webbook.nist.gov]
- 13. synergzine.com [synergzine.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2882-22-6 Name: 2-methoxy-5-methylpyrazine [xixisys.com]
- 15. synergzine.com [synergzine.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. aurochemicals.com [aurochemicals.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-methoxy-5-methylpyrazine.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584543#physical-and-chemical-properties-of-2-methoxy-5-methylpyrazine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)